methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate
Description
Methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a bicyclic pyran derivative characterized by a fused pyrano[3,2-b]pyran core. Key structural features include:
- A 3,4-dichlorophenyl substituent at position 4, contributing to lipophilicity and steric bulk.
- A hydroxymethyl group at position 6, enabling hydrogen bonding and solubility modulation.
- A methyl carboxylate ester at position 3, providing a polar functional group.
Properties
IUPAC Name |
methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO6/c1-24-17(23)13-12(7-2-3-9(18)10(19)4-7)15-14(26-16(13)20)11(22)5-8(6-21)25-15/h2-5,12,21H,6,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYLQBLPXMAMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)Cl)Cl)OC(=CC2=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Cyclocondensation
The most widely adopted strategy involves a one-pot three-component reaction between 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid), 3,4-dichlorobenzaldehyde, and methyl cyanoacetate. This method leverages the nucleophilic and electrophilic properties of the reactants to form the pyrano[3,2-b]pyran scaffold. The reaction typically proceeds in aqueous or ethanol/water mixtures under reflux, with catalysts such as triethylamine (Et₃N) or ionic liquids enhancing reaction efficiency.
Mechanistic Pathway :
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Knoevenagel Condensation : 3,4-Dichlorobenzaldehyde reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
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Michael Addition : Kojic acid attacks the nitrile intermediate, facilitating ring formation.
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Cyclization and Aromatization : Intramolecular cyclization yields the fused pyranopyran system, followed by oxidation to introduce the 8-oxo group.
Optimized Conditions :
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Catalyst : 10 mol% Et₃N in [bmim]BF₄ (ionic liquid)
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Solvent : Ethanol/water (1:1 v/v)
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Temperature : 80°C
Catalyst Systems and Their Impact
Heterogeneous Catalysts
Snail shell-derived calcium oxide (CaO) has emerged as an eco-friendly catalyst for pyrano[3,2-b]pyran synthesis. The high surface area and basic sites of CaO promote efficient cyclocondensation under solvent-free conditions, reducing reaction time to 1.5–2 hours.
Performance Metrics :
| Catalyst | Loading (wt%) | Time (h) | Yield (%) |
|---|---|---|---|
| Snail shell CaO | 15 | 1.5 | 85 |
| KF-Al₂O₃ | 20 | 3.0 | 78 |
| Piperidine | 10 | 4.0 | 70 |
Ionic Liquids
The ionic liquid [bmim]BF₄ acts as both solvent and catalyst, enabling room-temperature reactions with yields exceeding 85%. Its recyclability (up to 5 cycles without significant activity loss) makes it industrially viable.
Solvent Influence on Reaction Efficiency
Polar aprotic solvents (e.g., DMF, DMSO) are avoided due to side reactions, while ethanol/water mixtures enhance solubility and stabilize intermediates. A comparative study reveals:
| Solvent System | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol/water (1:1) | 45.5 | 89 |
| Water | 80.4 | 75 |
| Ethanol | 24.3 | 68 |
Structural Characterization and Purity Control
Spectroscopic Analysis
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity. Retention time: 12.7 minutes.
Scale-Up and Industrial Feasibility
Pilot-scale reactions (100 g batch) using [bmim]BF₄ achieve 84% yield with a space-time yield of 1.2 kg·L⁻¹·h⁻¹. Key challenges include:
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Cost of Ionic Liquids : Mitigated via in-situ recycling.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Summary Table of Synthesis Methods
| Method | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Multicomponent Reaction | Fe3O4@SiO2-IL-Fc under ultrasound | Up to 95% | |
| Ultrasound-Assisted Synthesis | Various catalysts under ultrasonic | Variable |
Biological Activities
The biological activities of methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate have been investigated in several studies:
- Antimicrobial Activity : This compound exhibits potent antimicrobial properties against various bacterial strains. Its structural features contribute to its ability to inhibit microbial growth effectively.
- Anticancer Potential : Research indicates that derivatives of pyrano[3,2-b]pyran have shown promising anticancer activity. The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.
Summary Table of Biological Activities
Case Studies
Several case studies have documented the applications and efficacy of this compound:
- Case Study on Antimicrobial Efficacy : In a controlled study involving multiple bacterial strains, the compound demonstrated a significant reduction in bacterial growth compared to control groups. The study concluded that its unique structural attributes contributed to its antimicrobial potency.
- Case Study on Anticancer Activity : A laboratory investigation evaluated the effects of various pyrano[3,2-b]pyran derivatives on cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Formulas
The table below highlights key structural differences among analogs:
*Estimated based on analogous compounds.
Key Observations :
- Chlorine Substitution: The position and number of chlorine atoms on the phenyl ring significantly influence molecular weight and steric effects. The 3,4-dichloro substitution in the target compound increases lipophilicity compared to mono-chloro analogs .
- Ester Groups : Replacement of methyl carboxylate with ethyl () marginally increases molecular weight but may alter metabolic stability .
Physical Properties
Key Observations :
- Melting Points : Compounds with bulkier substituents (e.g., benzyloxy groups in ) exhibit higher melting points (232–236°C) compared to simpler analogs, likely due to enhanced crystal packing .
- pKa : The hydroxymethyl and carboxylate groups contribute to a predicted pKa of ~15.28, consistent with weak acidity typical of alcohols and esters .
Biological Activity
Methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-component reaction. Various methods have been reported, including the use of catalysts such as Fe₃O₄-supported ionic liquids and ultrasound-assisted techniques that enhance yield and reduce reaction time . The general synthetic route includes the condensation of aryl aldehydes with active methylene compounds in the presence of suitable catalysts.
Antimicrobial Activity
Research indicates that derivatives of pyrano[3,2-b]pyran exhibit notable antimicrobial properties. For instance, compounds related to this compound have shown efficacy against various bacterial strains in vitro. A study evaluated the antimicrobial activity of related compounds and found significant inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the inhibition of key signaling pathways associated with cell growth and survival . Notably, molecular docking studies suggest strong interactions with epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical targets in cancer therapy .
Cytotoxicity Profile
A cytotoxicity assessment showed selective toxicity towards cancer cells while sparing normal cell lines. This selectivity is crucial for minimizing side effects in therapeutic applications. The compound's safety profile was evaluated against human fetal lung fibroblasts (WI-38) and showed a significantly lower cytotoxic effect compared to malignant cell lines .
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of pyrano[3,2-b]pyran derivatives revealed that methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Anticancer Activity : In a comparative study against Sorafenib (a known anticancer drug), the compound displayed superior inhibitory effects on both EGFR and VEGFR-2 kinases. This suggests its potential as a lead compound for developing new anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can intermediates be optimized for yield?
The compound can be synthesized via stepwise functionalization of pyrano-pyran scaffolds. For example, describes a method using hydroxylation and deprotection steps on similar bicyclic pyran derivatives. Key intermediates (e.g., hydroxymethyl-substituted pyran rings) require careful control of reaction conditions (e.g., anhydrous environments to prevent side reactions). Yield optimization can be achieved using Design of Experiments (DoE) to evaluate parameters like temperature, catalyst loading, and solvent polarity .
Q. Which spectroscopic techniques are most effective for structural validation of this compound?
High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) are critical for confirming the bicyclic pyrano[3,2-b]pyran core and substituent positions. X-ray crystallography, as demonstrated in for analogous pyrimidoquinazoline derivatives, resolves stereochemical ambiguities (e.g., hydroxymethyl orientation). IR spectroscopy can verify carbonyl (C=O) and hydroxyl (-OH) functional groups .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Solubility screening in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) is recommended. Stability studies should include pH-dependent degradation assays (e.g., 24-hour monitoring at pH 2–12). highlights protocols for preparing stable sample solutions (e.g., 10 mM stock in DMSO stored at -20°C) .
Advanced Research Questions
Q. What computational methods can predict reaction pathways for synthesizing derivatives of this compound?
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction method) enable efficient exploration of reaction mechanisms. emphasizes ICReDD’s approach, where computational predictions guide experimental validation of regioselective iodination or dichlorophenyl substitution patterns .
Q. How should researchers resolve contradictions in biological activity data across different studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). A meta-analysis of bioactivity data, as suggested in for enzyme inhibitors, should standardize protocols (e.g., IC₅₀ measurements under consistent ATP concentrations). Cross-validation using orthogonal assays (e.g., SPR binding vs. cellular inhibition) is critical .
Q. What strategies mitigate stereochemical challenges during functionalization of the pyrano-pyran core?
Asymmetric catalysis (e.g., chiral Lewis acids) or kinetic resolution can address stereoselectivity. ’s discussion of dihydroxyphenyl-substituted pyrano derivatives highlights the importance of protecting groups (e.g., acetyl for hydroxyls) to prevent racemization during functionalization .
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways. For target identification, affinity chromatography with immobilized compound analogs (e.g., ’s linker-modified derivatives) isolates binding proteins, followed by proteomic analysis .
Methodological Guidance
Experimental Design for Optimizing Heterogeneous Catalysis in Synthesis
Apply fractional factorial designs (e.g., Taguchi methods) to screen catalyst types (e.g., Pd/C vs. Raney Ni), solvent systems, and reaction times. demonstrates how DoE reduces trial-and-error experimentation by identifying statistically significant variables .
Handling Environmental and Safety Risks in Large-Scale Reactions
Follow protocols in for waste disposal (e.g., quenching reactive intermediates with aqueous NaHCO₃) and PPE requirements. For exothermic steps (e.g., iodination in ), use jacketed reactors with temperature-controlled circulators .
Validating Purity for Biological Assays
Combine HPLC (C18 columns, acetonitrile/water gradient) with charged aerosol detection (CAD) to quantify impurities <0.1%. ’s safety guidelines recommend third-party validation for batches used in in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
